molecular formula C6H6N4O B092402 7-Methylhypoxanthine CAS No. 1006-08-2

7-Methylhypoxanthine

Cat. No.: B092402
CAS No.: 1006-08-2
M. Wt: 150.14 g/mol
InChI Key: CBQMKYHLDADRLN-UHFFFAOYSA-N
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Description

7-Methylhypoxanthine is a methylated derivative of hypoxanthine, a naturally occurring purine derivative. This compound is characterized by the presence of a methyl group at the seventh position of the hypoxanthine molecule. It has the chemical formula C6H6N4O and a molecular weight of 150.14 g/mol .

Biochemical Analysis

Biochemical Properties

7-Methylhypoxanthine plays a significant role in biochemical reactions, particularly in the metabolism of purines. It interacts with several enzymes, including purine nucleoside phosphorylase and xanthine oxidase. These interactions are crucial for the conversion of nucleosides and the breakdown of purine bases. For instance, purine nucleoside phosphorylase catalyzes the phosphorolysis of this compound, leading to the formation of 7-methylxanthine .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of adenosine receptors, which play a role in cell signaling. Additionally, 7-methyl-7H-purin-6-ol can modulate the expression of genes involved in purine metabolism, thereby impacting cellular energy balance and nucleotide synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to adenosine receptors, acting as an antagonist and inhibiting their activity. This interaction affects downstream signaling pathways, leading to changes in cellular responses. Furthermore, 7-methyl-7H-purin-6-ol can inhibit the activity of enzymes such as xanthine oxidase, thereby reducing the production of reactive oxygen species and mitigating oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that 7-methyl-7H-purin-6-ol can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular metabolism and gene expression. At high doses, 7-methyl-7H-purin-6-ol can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including purine metabolism. It interacts with enzymes such as purine nucleoside phosphorylase and xanthine oxidase, which are essential for the breakdown and recycling of purine bases. These interactions can affect metabolic flux and the levels of various metabolites, including uric acid and xanthine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These include nucleoside transporters that facilitate the uptake and efflux of the compound across cellular membranes. The localization and accumulation of 7-methyl-7H-purin-6-ol can influence its activity and function, particularly in tissues with high metabolic rates .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in purine metabolism. Additionally, post-translational modifications and targeting signals can direct 7-methyl-7H-purin-6-ol to specific cellular compartments, such as the mitochondria, where it can exert its effects on cellular energy production and oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylhypoxanthine can be achieved through various chemical methods. One common approach involves the methylation of hypoxanthine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes. For instance, engineered microbial cells, such as Escherichia coli strains, can be used to convert caffeine into this compound. This biocatalytic method is efficient and environmentally friendly, offering high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Methylhypoxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Methylhypoxanthine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Methylhypoxanthine is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike caffeine, it does not exhibit stimulant effects but has potential therapeutic applications in metabolic disorders .

Properties

IUPAC Name

7-methyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQMKYHLDADRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143419
Record name Hypoxanthine, 7-methyl- (VAN) (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Methylhypoxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003162
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1006-08-2
Record name 1,7-Dihydro-7-methyl-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Purin-6-one, 1,7-dihydro-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylhypoxanthine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7859
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hypoxanthine, 7-methyl- (VAN) (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methylhypoxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003162
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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